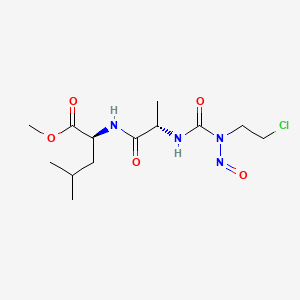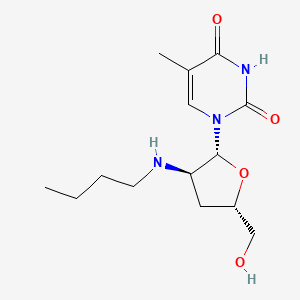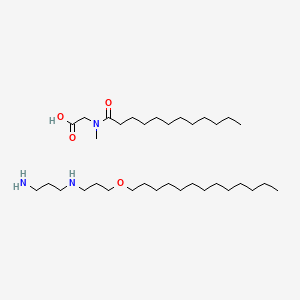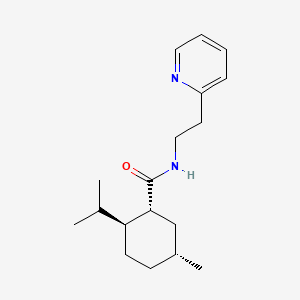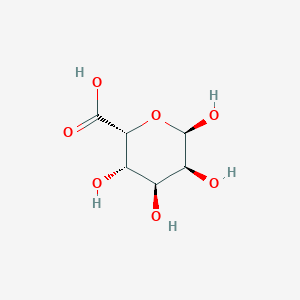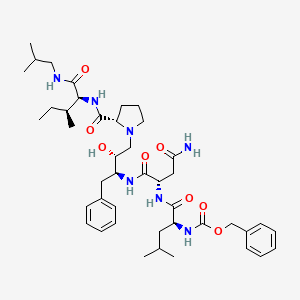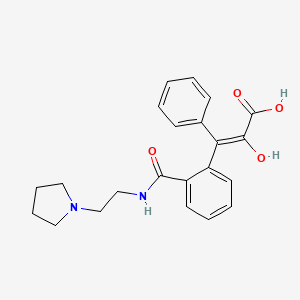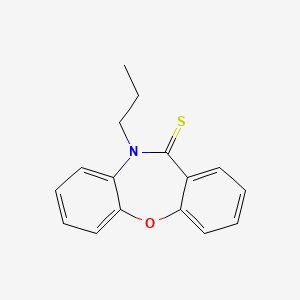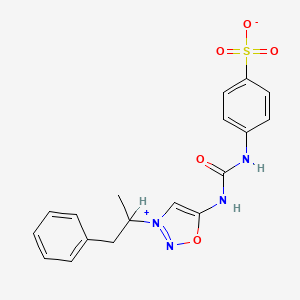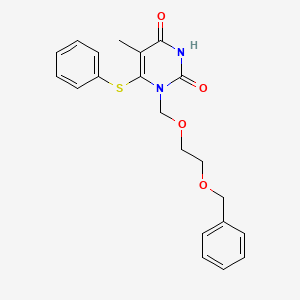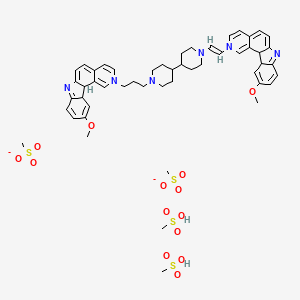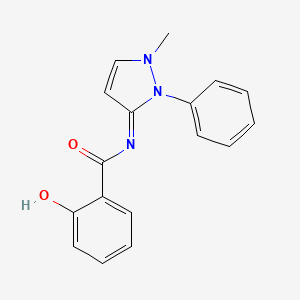
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is a chemical compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazoline structure. The reaction is catalyzed by iodine and proceeds under metal- and solvent-free conditions . The reaction conditions are mild, and the product is usually obtained in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which have been studied for their biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
Industry: Its applications in industrial processes are limited but include its use as a chemical intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide involves its ability to scavenge free radicals and inhibit lipid peroxidation. The compound interacts with reactive oxygen species, preventing the lipid peroxidation of cell membranes and reducing oxidative damage . This mechanism is particularly relevant in the context of neuroprotection, where the compound has shown efficacy in reducing ischemia-induced neuronal damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and neuroprotective effects.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazoline derivative with similar biological activities.
Uniqueness
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a free radical scavenger and its potential neuroprotective effects make it a compound of interest in both research and therapeutic applications.
Propriétés
Numéro CAS |
96935-41-0 |
|---|---|
Formule moléculaire |
C17H15N3O2 |
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-hydroxy-N-(1-methyl-2-phenylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-19-12-11-16(20(19)13-7-3-2-4-8-13)18-17(22)14-9-5-6-10-15(14)21/h2-12,21H,1H3 |
Clé InChI |
VVOQLNPPMAXWLY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



